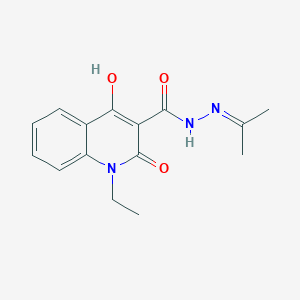

1-ethyl-4-hydroxy-2-oxo-N'-(propan-2-ylidene)-1,2-dihydroquinoline-3-carbohydrazide

Descripción

1-Ethyl-4-hydroxy-2-oxo-N'-(propan-2-ylidene)-1,2-dihydroquinoline-3-carbohydrazide is a hydrazone derivative of the 4-hydroxyquinolinone scaffold. This compound features a propan-2-ylidene (isopropylidene) group at the hydrazide moiety, distinguishing it from other analogs with varying substituents. The 4-hydroxyquinolinone core is known for its pharmacological relevance, particularly in enzyme inhibition (e.g., α-glucosidase, GSK-3β) and antimicrobial activity .

Propiedades

Fórmula molecular |

C15H17N3O3 |

|---|---|

Peso molecular |

287.31 g/mol |

Nombre IUPAC |

1-ethyl-4-hydroxy-2-oxo-N-(propan-2-ylideneamino)quinoline-3-carboxamide |

InChI |

InChI=1S/C15H17N3O3/c1-4-18-11-8-6-5-7-10(11)13(19)12(15(18)21)14(20)17-16-9(2)3/h5-8,19H,4H2,1-3H3,(H,17,20) |

Clave InChI |

PDLYGIIBYMXZMK-UHFFFAOYSA-N |

SMILES canónico |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=C(C)C)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-hydroxy-2-oxo-N’-(propan-2-ylidene)-1,2-dihydroquinoline-3-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems. The use of catalysts and controlled reaction environments ensures efficient production.

Análisis De Reacciones Químicas

Types of Reactions

1-ethyl-4-hydroxy-2-oxo-N’-(propan-2-ylidene)-1,2-dihydroquinoline-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of quinoline derivatives with ketone or aldehyde groups.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

1-ethyl-4-hydroxy-2-oxo-N’-(propan-2-ylidene)-1,2-dihydroquinoline-3-carbohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-ethyl-4-hydroxy-2-oxo-N’-(propan-2-ylidene)-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

The compound’s structural and functional characteristics are compared to related derivatives below:

Key Observations :

- Substituent Length and Hydrophobicity: Long-chain acyl groups (e.g., dodecanoyl in VP0.7) enhance hydrophobic interactions with enzyme pockets, critical for allosteric inhibition of GSK-3β . The shorter isopropylidene group in the target compound may reduce such interactions but improve solubility.

α-Glucosidase Inhibition

Derivatives with arylidene substituents (e.g., 6a–o) exhibit moderate to strong α-glucosidase inhibition. For instance:

- Compound 6c (4-fluorobenzylidene): IC₅₀ = 12.3 µM .

- Compound 6e (3-bromobenzylidene): IC₅₀ = 9.8 µM .

The target compound’s isopropylidene group lacks aromaticity, which may reduce π-π stacking with α-glucosidase’s active site compared to arylidene analogs.

GSK-3β Inhibition

- VP0.7 (dodecanoyl derivative): Acts as an allosteric GSK-3β inhibitor with an RMSD of 0.98 Å in molecular dynamics simulations, stabilizing interactions with ARG209 and SER236 .

- Compound 1 (N′-dodecanoyl derivative): Binds to a hydrophobic pocket involving THR330 and PRO331, demonstrating substrate-competitive inhibition .

The target compound’s isopropylidene group may limit hydrophobic interactions required for allosteric modulation, suggesting a weaker GSK-3β inhibitory profile compared to long-chain analogs.

Antimicrobial Activity

N’-Arylidene derivatives (e.g., 12b in evidence 15) show antibacterial activity against S. aureus (MIC = 39 µg/mL).

Physicochemical Properties

- Solubility: Acyl derivatives (e.g., octanoyl, dodecanoyl) exhibit lower aqueous solubility due to increased hydrophobicity. The isopropylidene group may improve solubility compared to long-chain analogs.

- Thermal Stability : Melting points for arylidene derivatives range from 187–194°C, while acyl derivatives (e.g., Comp 59) melt at 161–162°C, suggesting substituent-dependent crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.